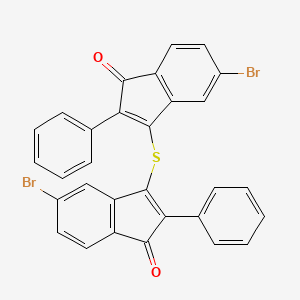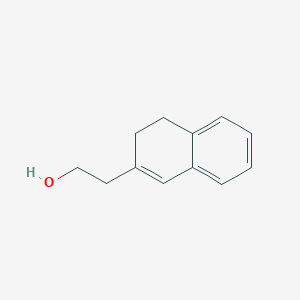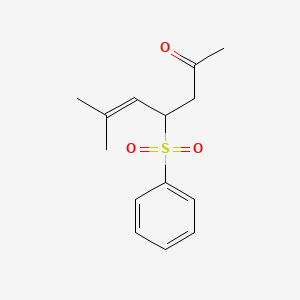![molecular formula C24H34NO3P B14514115 Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate CAS No. 62614-09-9](/img/structure/B14514115.png)
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a heptylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl phosphite in the presence of a base to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the fluorenyl or heptylamino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while nucleophilic substitution can produce various phosphonate esters .
Applications De Recherche Scientifique
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme interactions and as a probe for biological pathways involving phosphonates.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mécanisme D'action
The mechanism by which diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that interact with phosphate-containing substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (bromodifluoromethyl)phosphonate: Used in the synthesis of phosphopeptide mimetic prodrugs.
Diethyl (iodomethyl)phosphonate: Another phosphonate ester with applications in organic synthesis.
Uniqueness
Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl moiety and heptylamino substituent, which provide distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological applications, distinguishing it from simpler phosphonate compounds .
Propriétés
Numéro CAS |
62614-09-9 |
|---|---|
Formule moléculaire |
C24H34NO3P |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
9-diethoxyphosphoryl-N-heptylfluoren-9-amine |
InChI |
InChI=1S/C24H34NO3P/c1-4-7-8-9-14-19-25-24(29(26,27-5-2)28-6-3)22-17-12-10-15-20(22)21-16-11-13-18-23(21)24/h10-13,15-18,25H,4-9,14,19H2,1-3H3 |
Clé InChI |
CKRUFUCJOSMZRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



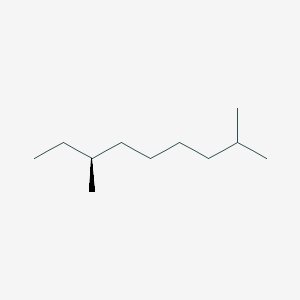
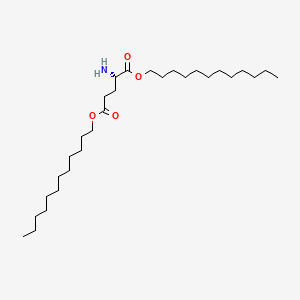
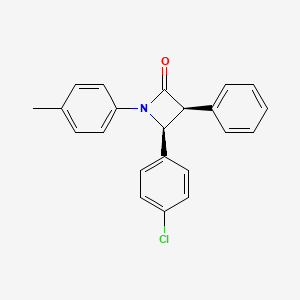
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

